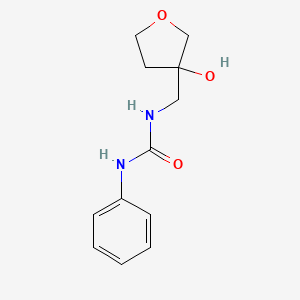

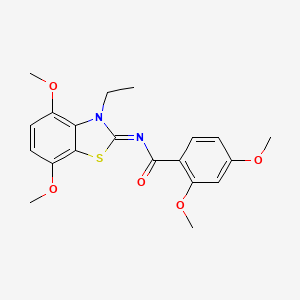

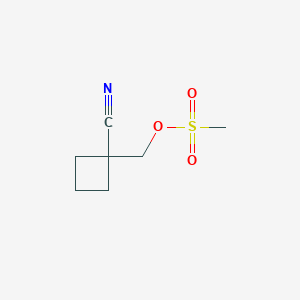

N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide, also known as MPNO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. MPNO is a small molecule inhibitor that has been shown to exhibit potent inhibitory effects on a range of enzymes, including proteases and kinases.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-phenyl-benzamide derivatives, which share functional groups with N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide, have been studied for their corrosion inhibition properties. For example, derivatives with methoxy (OCH3) substituents enhance the inhibition efficiency of mild steel in acidic conditions. These substances act by adsorbing at the metal/electrolyte interfaces, increasing the energy barrier for corrosive dissolution. This is supported by both experimental and computational studies, including surface analysis and density functional theory (DFT) calculations (Mishra et al., 2018).

Polymer Synthesis

In the realm of polymer science, controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been utilized to synthesize polymers from acrylamides. These polymers exhibit thermoresponsive properties, which are significant for applications in drug delivery systems. A study on N-isopropylacrylamide, which is structurally related to this compound, demonstrated successful room-temperature polymerization, resulting in well-defined polymers with controlled properties (Convertine et al., 2004).

Molecular Interactions and Inhibition Studies

N-(4-Nitrophenyl)oxamic acid and related derivatives have been identified as non-competitive inhibitors of Vibrio cholerae sialidase, showcasing the potential of these compounds in biomedical applications. These findings illustrate the specificity and potential utility of N-acylanilines and related compounds in inhibiting pathogenic enzymes without affecting similar enzymes from other species (Engstler et al., 1994).

Antidiabetic Activity

The synthesis and characterization of N-substituted derivatives have revealed potential antidiabetic properties through in vitro screening. These studies indicate the broader pharmacological applications of this compound analogs, contributing to the development of new therapeutic agents (Lalpara et al., 2021).

Electrochromic Materials

Research into electroactive aromatic polyamides containing methoxy and nitro substituents has demonstrated their utility in developing near-infrared electrochromic materials. These materials exhibit reversible electrochemical oxidation, high contrast ratios, and coloration efficiency, making them suitable for applications in smart windows and displays (Yen & Liou, 2009).

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-20-8-2-7-13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZBMTMIPNULTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

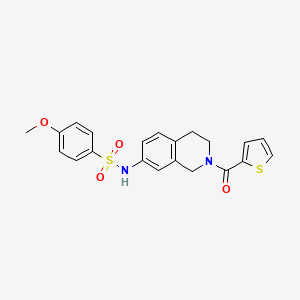

![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)

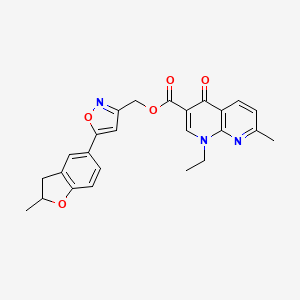

![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)

![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)